molecular formula C3H8O3 B1340463 Glycerol-d8 CAS No. 7325-17-9

Glycerol-d8

Cat. No.: B1340463
CAS No.: 7325-17-9
M. Wt: 100.14 g/mol
InChI Key: PEDCQBHIVMGVHV-YHPVEMKJSA-N
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Description

This compound is represented by the molecular formula (DOCD2)2CDOD and has a molecular weight of 100.14 g/mol . Deuterated compounds like glycerol-d8 are valuable in various scientific research applications due to their unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Glycerol-d8, also known as 1,2,3-Propanetriol-d8, is a deuterium-labeled form of glycerol . It is primarily used as a tracer in drug development processes . The primary targets of this compound are the enzymes involved in the glycerol metabolic pathway, such as glycerol kinase and glycerol 3-phosphate dehydrogenase .

Mode of Action

This compound interacts with its targets by being incorporated into the metabolic pathways where regular glycerol would be used. The deuterium labeling allows for tracking of the compound through these pathways . This can provide valuable information about the metabolic and pharmacokinetic profiles of drugs .

Biochemical Pathways

This compound is involved in the same biochemical pathways as glycerol. These include the glycerolipid metabolism pathway and the glycolysis pathway . In these pathways, this compound is converted to glycerol 3-phosphate by glycerol kinase. Glycerol 3-phosphate is then further metabolized by glycerol 3-phosphate dehydrogenase .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of glycerol. The labeling does allow for more precise tracking of the compound, which can provide valuable information about its pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a metabolic tracer. By being incorporated into metabolic pathways, it allows for the tracking of these pathways and the study of their function . This can provide valuable information about the metabolic and pharmacokinetic profiles of drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its conversion to glycerol 3-phosphate can be affected by the availability of the necessary enzymes and cofactors . Additionally, factors such as temperature and pH can influence the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol-d8 can be synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms. This can be achieved by reacting glycerol with deuterium oxide (D2O) under specific conditions. The reaction typically requires a catalyst and elevated temperatures to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Glycerol-d8

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and other analytical techniques. The deuterium atoms enhance the resolution and sensitivity of NMR spectra, making it easier to study complex molecular structures and interactions .

Biological Activity

Glycerol-d8, a deuterated form of glycerol, has gained attention in various biological and chemical studies due to its unique properties. This article explores the biological activity of this compound, focusing on its effects on protein stability, enzymatic activity, and potential applications in pharmaceutical formulations.

Overview of this compound

This compound is a labeled compound where hydrogen atoms in glycerol are replaced with deuterium. This modification allows for enhanced tracking in various biochemical assays and studies involving metabolic pathways. Glycerol, in general, is known for its role as a humectant and stabilizer in pharmaceutical formulations.

1. Protein Stability

One of the primary areas of research concerning this compound is its impact on protein stability. A study demonstrated that glycerol can induce conformational changes in proteins, leading to a more compact and stable state. This is particularly relevant for pharmaceutical proteins that are susceptible to aggregation and degradation.

  • Key Findings:
    • This compound was shown to reduce the rate of chemical degradation reactions such as deamidation and isomerization in proteins.
    • The protective effect of glycerol is attributed to its ability to alter protein conformation, which enhances stability against denaturation processes .

Table 1: Effects of Glycerol on Protein Stability

Concentration (% v/v)Chemical Stability (Deamidation Rate)Protein Conformation Change
0HighUnstable
10ModerateSlightly compact
30LowMore compact
50Very LowHighly compact
70MinimalVery stable

2. Enzymatic Activity

This compound also influences enzymatic reactions by modulating the water activity (Aw) in glycerol-water mixtures. The water activity is crucial for microbial growth and enzymatic processes.

  • Research Insights:
    • This compound mixtures have been analyzed for their effects on enzyme kinetics, showing that varying the glycerol concentration can optimize enzyme activity by altering the microenvironment around the enzyme .

Table 2: Impact of Glycerol Concentration on Enzymatic Activity

Glycerol Concentration (% v/v)Enzyme Activity (Relative Units)
0100
1095
30110
5085
7070

Case Study: Pharmaceutical Formulations

A specific study investigated the use of this compound as an excipient in injectable formulations. The research highlighted that incorporating this compound not only improved the stability of the active pharmaceutical ingredient but also enhanced the overall formulation's shelf life.

  • Findings:
    • The presence of this compound reduced the aggregation of proteins during storage.
    • It was noted that formulations with higher concentrations of this compound exhibited significantly lower rates of protein degradation over time .

Case Study: Metabolic Pathways

In metabolic studies, this compound has been utilized to trace metabolic pathways involving lipid metabolism. The deuterated form allows for precise tracking using mass spectrometry techniques.

  • Results:
    • Research showed that this compound could be effectively used to study the conversion rates of glycerol into triglycerides and other lipids in vivo.

Properties

IUPAC Name

1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-YHPVEMKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O[2H])O[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481899
Record name Glycerol-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7325-17-9
Record name 1,2,3-Propane-1,1,2,3,3-d5-triol-1,2,3-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7325-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is glycerol-d8 often used in Nuclear Magnetic Resonance (NMR) spectroscopy?

A1: this compound exhibits several properties that make it ideal for NMR studies:

  • High Viscosity: Its viscous nature slows down molecular tumbling in solution, promoting spin diffusion and enhancing spectral resolution, especially for complex mixtures. [, , ]
  • Deuteration: The replacement of exchangeable protons with deuterium minimizes solvent signal interference, improving the signal-to-noise ratio for the target molecule. [, , ]
  • Solvent Properties: It readily dissolves both polar and apolar compounds, making it versatile for analyzing diverse mixtures. []

Q2: How does this compound contribute to studying molecular dynamics in NMR?

A2: Researchers utilize this compound to manipulate molecular motions and investigate their impact on NMR observables. For instance, in studies of perdeuterated villin headpiece subdomain, adding this compound increased solvent viscosity, effectively separating the timescales of internal protein motion and overall tumbling. This separation allowed for a clearer analysis of methyl group dynamics within the protein. []

Q3: Can you provide an example of how this compound aids in studying specific molecular interactions using NMR?

A3: One study explored the interaction of a Gadolinium (Gd(III)) complex with various small molecules in a viscous this compound/D2O solution using NMR. By measuring the paramagnetic relaxation enhancement of the small molecule's protons due to the Gd(III) complex, researchers were able to determine the outer-sphere dipolar time correlation function, providing valuable insights into the dynamics of their interaction. []

Q4: Beyond its role as a solvent, how else is this compound employed in research?

A4: this compound serves as a crucial component in Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR. It acts as a cryoprotectant, preventing ice crystal formation that can disrupt the homogeneous glass necessary for efficient polarization transfer. [, ]

Q5: Are there alternative approaches to using this compound in DNP NMR?

A5: Recent research demonstrates that high concentrations of electrolytes like sodium chloride (NaCl) or lithium chloride (LiCl) in water can achieve comparable DNP enhancements without this compound. These electrolytes disrupt ice crystallization, offering a potential alternative for specific DNP applications. []

Q6: How is this compound used in synthesizing labeled compounds for biological studies?

A6: this compound serves as a starting material for producing deuterium-labeled biomolecules. For instance, researchers synthesized ribose-3,4,5,5’-d4 from this compound and subsequently used it to enzymatically produce deuterated ATP, GTP, UTP, and CTP. These labeled nucleotides found application in NMR studies of RNA structure and dynamics. []

Q7: Can this compound be used to produce deuterated carbon sources for protein expression?

A7: While this compound itself is a common deuterated carbon source, research explored using Escherichia coli strains evolved to utilize pyruvate as a carbon source. This enabled the production of deuterated proteins using in-house synthesized sodium pyruvate-d3, providing a potentially cost-effective alternative for large-scale protein deuteration. []

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